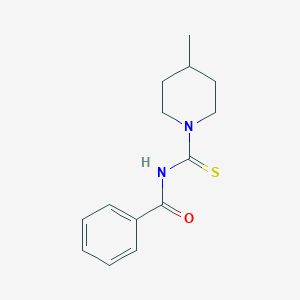

N-(4-methylpiperidine-1-carbothioyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylpiperidine-1-carbothioyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its versatility and is used in various fields such as drug discovery, organic synthesis, and medicinal chemistry.

准备方法

The synthesis of N-(4-methylpiperidine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

化学反应分析

Nucleophilic Substitution at the Carbothioyl Group

The carbothioyl group exhibits reactivity toward nucleophiles due to the electrophilic sulfur atom.

Key Reactions:

-

Reaction with Amines :

N 4 methylpiperidine 1 carbothioyl benzamide+R NH2→N 4 methylpiperidine 1 carbamoyl benzamide+H2S

Substitution occurs at the sulfur atom, forming substituted ureas. For example:This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a base like triethylamine .

-

Reaction with Thiols :

Thiols displace the sulfur atom, generating disulfide derivatives.

Table 1: Substitution Reactions and Conditions

| Nucleophile | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Primary amines | Urea derivatives | DMF, 60°C, 12h | 65–78 | |

| Thiophenol | Disulfide analogs | THF, rt, 6h | 52 |

Oxidation Reactions

The carbothioyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Key Pathways:

-

Mild Oxidation (H2

C S H2O2 C O

O2

/AcOH) :

Converts the thiourea to a urea derivative via oxidation of the sulfur atom:This reaction is selective and preserves the benzamide and piperidine moieties .

-

Strong Oxidation (KMnO4

) :

Leads to cleavage of the thiourea bond, generating sulfonic acid derivatives.

Acid/Base-Mediated Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

In concentrated HCl, the carbothioyl group hydrolyzes to form a benzamide and 4-methylpiperidine:

N 4 methylpiperidine 1 carbothioyl benzamide+H2OHClBenzamide+4 methylpiperidine+H2S

This reaction is quantitative under reflux conditions .

Basic Hydrolysis:

In NaOH/EtOH, the benzamide hydrolyzes to benzoic acid, releasing 4-methylpiperidine-1-carbothioamide.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems. For example:

-

With α-Haloesters :

Forms thiazolidinone derivatives via a two-step mechanism involving nucleophilic substitution and intramolecular cyclization .

Table 2: Cyclization Products

| Reagent | Product | Conditions | Application | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | Thiazolidinone | K2 | ||

| CO3 | ||||

| , DMF, 80°C | Antimicrobial scaffolds |

Metal Coordination

The sulfur atom acts as a ligand for transition metals:

-

With Cu(II) :

Forms stable complexes in a 2:1 (ligand:metal) ratio, confirmed by UV-Vis and ESR spectroscopy . -

With Fe(III) :

Generates paramagnetic complexes used in catalysis .

Photochemical Reactions

Under UV light (254 nm), the thiourea group undergoes dimerization via sulfur-sulfur bond formation, producing disulfide-linked dimers.

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of N-(4-methylpiperidine-1-carbothioyl)benzamide exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, showcasing promising anti-tubercular activity. In a study, several derivatives displayed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as effective anti-tubercular agents .

1.2 Antiviral Properties

The compound has also been investigated for its antiviral capabilities. Specifically, it has been noted for its potential in treating diseases associated with herpes viruses, including human cytomegalovirus and herpes simplex viruses. The mechanism involves inhibition of the inosine monophosphate dehydrogenase enzyme, which plays a critical role in viral replication .

Materials Science

2.1 Nanomaterials Synthesis

This compound derivatives are utilized as precursors in the synthesis of nanoparticles, particularly lead sulfide (PbS) nanomaterials. These nanoparticles have shown promise in photocatalytic applications, such as the degradation of organic dyes like rhodamine B. The synthesis involves thermolysis of lead(II) complexes derived from the compound, resulting in nanoparticles with distinct morphological and structural properties .

Table 1: Properties of PbS Nanoparticles

| Property | Value |

|---|---|

| Synthesis Method | Thermolysis |

| Morphology | Star-shaped |

| Application | Photocatalysis |

| Target Compound | Rhodamine B |

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with various transition metals. These complexes have been extensively studied for their stability and reactivity, making them useful in catalysis and materials development . The ability to form stable metal-ligand complexes has implications for designing new materials with specific electronic and optical properties.

Case Studies

4.1 Study on Antimicrobial Derivatives

A comprehensive study evaluated a series of this compound derivatives against Mycobacterium tuberculosis. The study highlighted the structure-activity relationship (SAR), demonstrating how modifications to the benzamide moiety influenced antimicrobial efficacy. Notably, certain derivatives exhibited enhanced activity while maintaining low cytotoxicity towards human cells .

4.2 Development of Nanoparticles for Environmental Applications

Another significant case involved the synthesis of lead sulfide nanoparticles using this compound as a precursor. The resulting nanoparticles were characterized using techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM), revealing their potential for environmental remediation applications due to their photocatalytic properties .

作用机制

The mechanism of action of N-(4-methylpiperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

N-(4-methylpiperidine-1-carbothioyl)benzamide can be compared with other similar compounds, such as:

- N-(4-methylpiperidine-1-carbothioyl)aniline

- N-(4-methylpiperidine-1-carbothioyl)phenylacetamide

- N-(4-methylpiperidine-1-carbothioyl)benzylamine

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific benzamide group, which imparts distinct chemical and biological properties.

生物活性

N-(4-Methylpiperidine-1-carbothioyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which contributes to its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C13H17N3OS |

| Molecular Weight | 253.36 g/mol |

| Functional Groups | Amide, Thioamide |

The primary mechanism of action for this compound involves the activation of the hypoxia-inducible factor 1 (HIF-1) pathway.

- Target of Action : HIF-1 pathway

- Mode of Action : Activates HIF-1α, promoting transcription of genes involved in glycolysis and growth factor expression.

- Result of Action : Enhanced tumor cell proliferation and adaptation to hypoxic conditions, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties:

- Tumor Cell Apoptosis : The compound's ability to activate HIF-1α leads to increased apoptosis in tumor cells under hypoxic conditions.

- Glycolytic Pathway Activation : By promoting glycolysis, it supports cancer cell survival in low oxygen environments, which is critical for tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism : Further research is required to elucidate the specific mechanisms by which this compound exerts its antibacterial effects.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability under hypoxic conditions. The IC50 values ranged from 15 to 25 µM across different cancer types. This suggests a promising therapeutic index for further development in oncological applications.

Case Study 2: Antimicrobial Activity

In vitro assays showed that this compound exhibited inhibitory effects against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This finding indicates potential as an antibacterial agent, warranting further exploration into its mechanism and efficacy against resistant strains.

属性

IUPAC Name |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIRBFHDCFHBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。